molecular formula C16H14N4O2 B5383198 N-(4-hydroxy-2-methylphenyl)-3-(1,2,4-triazol-4-yl)benzamide

N-(4-hydroxy-2-methylphenyl)-3-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5383198
M. Wt: 294.31 g/mol
InChI Key: LROOCXHMDIGSKE-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2-methylphenyl)-3-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that features a benzamide core linked to a triazole ring and a hydroxy-methylphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2-methylphenyl)-3-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Attachment of the Hydroxy-Methylphenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the hydroxy-methylphenyl group to the benzamide core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-methylphenyl)-3-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-methylphenyl)-3-(1,2,4-triazol-4-yl)benzamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring and hydroxy-methylphenyl group may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide
  • N-(4-methylphenyl)-3-(1,2,4-triazol-4-yl)benzamide
  • N-(4-hydroxy-2-methylphenyl)-3-(1,2,4-triazol-4-yl)acetamide

Uniqueness

N-(4-hydroxy-2-methylphenyl)-3-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of both the hydroxy-methylphenyl group and the triazole ring, which may confer specific biological activities and chemical reactivity that are distinct from other similar compounds.

Properties

IUPAC Name

N-(4-hydroxy-2-methylphenyl)-3-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11-7-14(21)5-6-15(11)19-16(22)12-3-2-4-13(8-12)20-9-17-18-10-20/h2-10,21H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROOCXHMDIGSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)C2=CC(=CC=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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